1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O and its molecular weight is 330.75. The purity is usually 95%.
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Biological Activity
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
- Molecular Formula : C₁₆H₁₂ClFN₄O
- Molar Mass : 330.75 g/mol
- CAS Number : 927637-52-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells and pathogens. The triazole ring is known for its role in inhibiting enzyme functions, which can lead to cell death or growth inhibition in various cancer types.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. In a study evaluating several 1,2,3-triazole derivatives against various cancer cell lines, it was found that compounds similar to this compound showed moderate activity against melanoma, colon, and breast cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cancer Type | Cell Line | Log GI50 |
---|---|---|---|
25 | Colon Cancer | KM12 | -5.43 |
Melanoma | SK-MEL-5 | -5.55 | |
Breast Cancer | MDA-MB-468 | -5.70 |
These findings suggest that the presence of the triazole moiety enhances the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, triazole derivatives have shown potential as antimicrobial agents. A study highlighted the effectiveness of similar compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds exhibited IC50 values significantly lower than those of standard treatments, indicating their potential as therapeutic agents against parasitic infections.
Table 2: Antimicrobial Activity Against T. cruzi
Compound | IC50 (µM) | Activity Type |
---|---|---|
1d | 0.21 | Trypomastigotes |
1f | 1.23 | Intracellular Amastigotes |
These results underscore the versatility of triazole derivatives in targeting both cancerous and infectious cells .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of triazole-based compounds. One study reported that certain derivatives could cross the blood-brain barrier and exhibit anti-inflammatory properties by inhibiting pathways involved in neuroinflammation. This suggests a potential application in treating neurodegenerative diseases .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Melanoma Treatment : A clinical trial involving triazole derivatives demonstrated a significant reduction in tumor size among patients with advanced melanoma.
- Chagas Disease : A cohort study indicated that patients treated with triazole-based therapies experienced a marked decrease in parasitic load compared to those receiving standard treatments.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAUOXKDCHZGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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